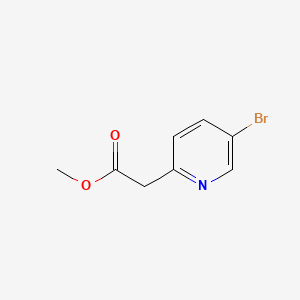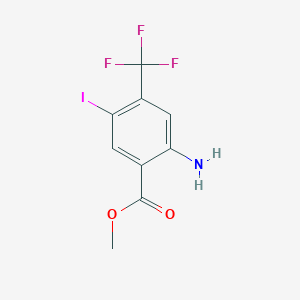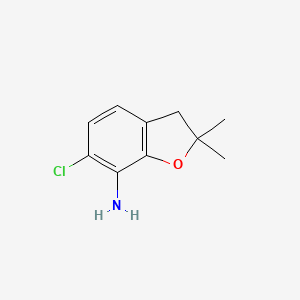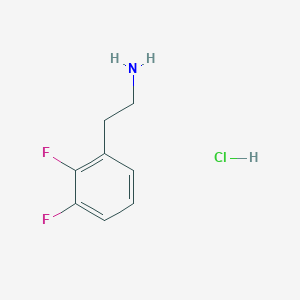
3-(3-Methoxybenzoyl)-4-methylpyridine
Descripción general
Descripción
3-(3-Methoxybenzoyl)-4-methylpyridine is a chemical compound with the molecular formula C8H7ClO2 . It is also known as m-Anisoyl chloride . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease, combating symptoms .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxybenzoyl)-4-methylpyridine consists of a benzene ring substituted with a methoxy group and a carbonyl chloride group . The molecular weight of the compound is 170.59 .Chemical Reactions Analysis
3-(3-Methoxybenzoyl)-4-methylpyridine is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It also aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .Physical And Chemical Properties Analysis
3-(3-Methoxybenzoyl)-4-methylpyridine is a liquid at room temperature . It has a refractive index of 1.558 , a boiling point of 123-125 °C/15 mmHg , and a density of 1.214 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the scientific applications of compounds similar to 3-(3-Methoxybenzoyl)-4-methylpyridine is in photodynamic therapy, specifically as a photosensitizer. A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives with potential application in photodynamic therapy for cancer treatment. These compounds, including some with methoxy groups, exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II mechanisms in photodynamic therapy.
Synthesis and Chemical Properties
The synthesis of chemical compounds that include structures similar to 3-(3-Methoxybenzoyl)-4-methylpyridine has been a subject of research. Pan Xiang-jun (2006) conducted a study on the synthesis of a compound including a methoxypropoxy-methylpyridine structure, highlighting the steps and yields of various intermediates in the synthesis process. This study, found in the "Chemical Reagents" journal, provides insights into the chemical reactions and processes involved in synthesizing such compounds (Pan Xiang-jun, 2006).
Crystal Structure Analysis
The analysis of crystal structures of compounds related to 3-(3-Methoxybenzoyl)-4-methylpyridine has been explored in several studies. For example, a study by Quiroga et al. (2008) examined the hydrogen-bonded structures of certain pyrazole derivatives, providing valuable information on the molecular architecture and bonding characteristics of compounds with methoxybenzoyl groups.
Mecanismo De Acción
Target of Action
Similar compounds such as 3-methoxybenzamide have been shown to target poly [adp-ribose] polymerase 1 in humans .
Mode of Action
These compounds typically bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Based on its structural similarity to other benzamide derivatives, it may influence pathways related to the activity of its target, poly [adp-ribose] polymerase 1 .
Pharmacokinetics
Similar compounds such as 3-methoxybenzamide have been shown to have variable absorption and distribution profiles, and their metabolism and excretion can be influenced by various factors .
Result of Action
Based on its structural similarity to other benzamide derivatives, it may modulate the activity of its target, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-(3-Methoxybenzoyl)-4-methylpyridine can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which it is present .
Safety and Hazards
3-(3-Methoxybenzoyl)-4-methylpyridine is classified as a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
While specific future directions for 3-(3-Methoxybenzoyl)-4-methylpyridine are not available, it’s worth noting that similar compounds are being studied for their potential applications in various industries. For instance, catechols, which can be produced by similar compounds, have important applications in the pharmaceutical, food, cosmetic, and functional material industries .
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-15-9-13(10)14(16)11-4-3-5-12(8-11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPJGORMFAGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)


![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)

![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)


![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)